
(R)-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from benzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-methoxyindole to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Introduction of new functional groups on the indole ring.
Aplicaciones Científicas De Investigación
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxy-1H-indol-3-yl)acetonitrile: Similar indole derivative with a nitrile group instead of an ethanol moiety.
(5-Methoxy-1H-indol-3-yl)methanol: Similar compound with a methanol group instead of an ethanol moiety.
3-(5-Methoxy-1H-indol-3-yl)-propionic acid: Similar compound with a propionic acid group instead of an ethanol moiety.
Uniqueness
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is unique due to its specific combination of a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(2R)-2-(5-methoxy-1H-indol-3-yl)-2-phenylethanol |
InChI |
InChI=1S/C17H17NO2/c1-20-13-7-8-17-14(9-13)15(10-18-17)16(11-19)12-5-3-2-4-6-12/h2-10,16,18-19H,11H2,1H3/t16-/m1/s1 |
Clave InChI |
SYPVDQHKBKCMKT-MRXNPFEDSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC=C2[C@H](CO)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


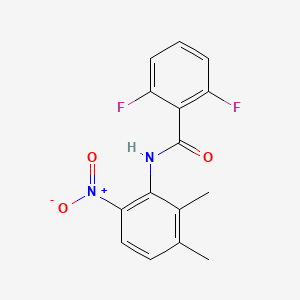
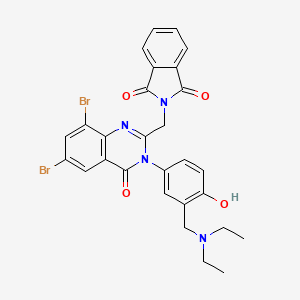


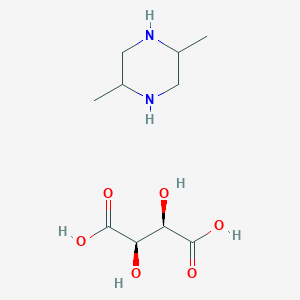
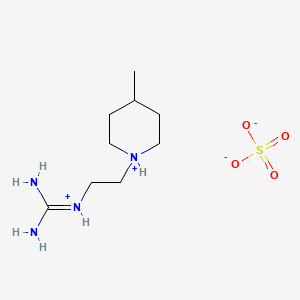
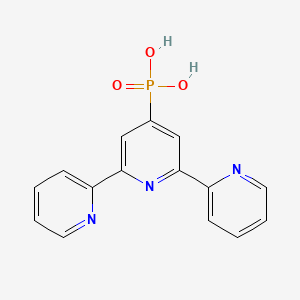
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)
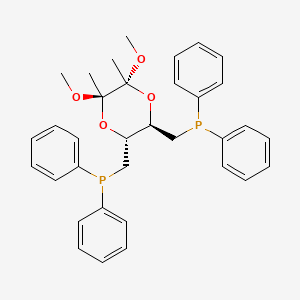
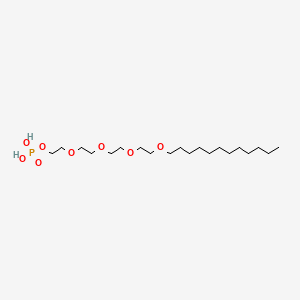
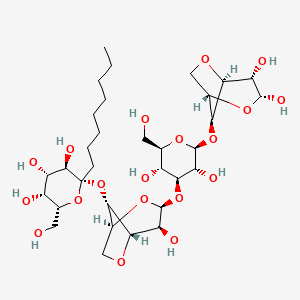

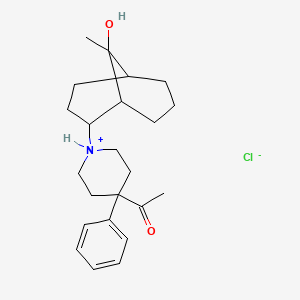
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
